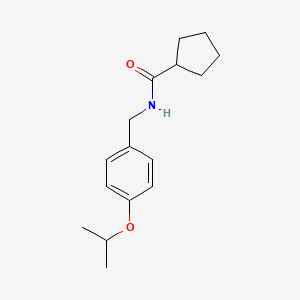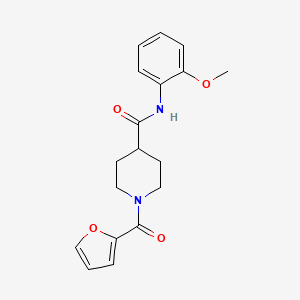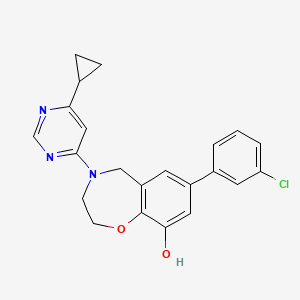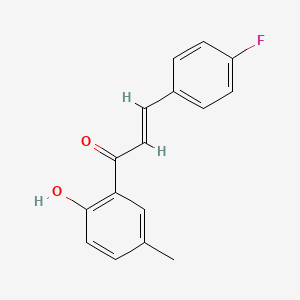![molecular formula C23H15BrN2O5 B5289118 4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5289118.png)
4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have cytotoxic effects on cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid in lab experiments is its potential applications in the treatment of cancer and inflammatory diseases. Additionally, it has been shown to have low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid. One of the future directions is to further investigate its potential applications in the treatment of various types of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the synthesis method can be optimized to make it more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its synthesis method is complex, but its low toxicity and potential applications make it a promising candidate for further studies. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid involves the reaction of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde with malononitrile in the presence of a base, followed by the reaction of the resulting product with 4-bromobenzoic acid in the presence of a catalyst. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-[(E)-2-[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O5/c24-21-12-15(10-19(13-25)17-5-7-18(8-6-17)23(27)28)4-9-22(21)31-14-16-2-1-3-20(11-16)26(29)30/h1-12H,14H2,(H,27,28)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHINPUNNJYDPM-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}isoxazole](/img/structure/B5289039.png)
![1'-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5289059.png)

![7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289065.png)
![N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5289077.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5289091.png)

![3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B5289102.png)

![8-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5289136.png)
![2-[(4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoyl)amino]benzoic acid](/img/structure/B5289137.png)

![1-{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5289153.png)
